2-Fluoro-5-methylnicotinaldehyde - 1160993-95-2

2-Fluoro-5-methylnicotinaldehyde

Catalog Number: EVT-1662667
CAS Number: 1160993-95-2
Molecular Formula: C7H6FNO
Molecular Weight: 139.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2′-Fluoro-5-methyl-β-l-arabinofuranosyluracil (L-FMAU) is a synthetic L-nucleoside analog of thymidine. [, , ] It is classified as an antiviral agent, particularly for its activity against hepatitis B virus (HBV) and Epstein-Barr virus (EBV). [, , ] L-FMAU represents a significant development as the first L-nucleoside analog discovered to have potent antiviral activity with low cytotoxicity. []

Mechanism of Action

L-FMAU functions as an antiviral agent by inhibiting viral DNA synthesis. [] Following cellular uptake, L-FMAU undergoes phosphorylation to its active triphosphate form. [, ] This active form then acts as an inhibitor of the viral DNA polymerase, thereby disrupting the replication process of viruses such as HBV and EBV. [, ] Notably, L-FMAU exhibits selectivity towards viral DNA polymerase and does not inhibit HBV transcription or protein synthesis. []

Interestingly, L-FMAU demonstrates a unique metabolic pathway compared to other L-nucleoside analogs. [] It can be phosphorylated by cytosolic thymidine kinase, mitochondrial deoxypyrimidine kinase, and deoxycytidine kinase. [] This flexible metabolic profile could contribute to its efficacy and broader antiviral activity.

Applications
  • Antiviral Therapy: L-FMAU has demonstrated potent antiviral activity against HBV and EBV in both in vitro and in vivo studies. [, , , ] Its ability to inhibit viral DNA replication makes it a potential candidate for developing antiviral therapies for chronic HBV and EBV infections. [, , , ]

  • Immunotherapy Enhancement: Research suggests that L-FMAU, in combination with surface antigen vaccination, can potentially break immune tolerance in chronic HBV infection. [] By reducing viral load and antigen levels, L-FMAU may enhance the effectiveness of vaccination strategies aimed at eliciting a robust immune response against HBV. []

  • Drug Resistance Studies: The emergence of drug resistance is a significant concern in antiviral therapy. [, ] Studies utilizing L-FMAU have provided insights into the mechanisms of viral resistance to nucleoside analogs, particularly in the context of HBV. [, ] This knowledge is crucial for developing strategies to combat drug resistance and improve treatment outcomes.

Future Directions
  • Clinical Development: While L-FMAU shows significant promise as an antiviral agent, further clinical trials are needed to fully evaluate its efficacy and safety profile in humans. [, ] Clinical studies would provide crucial data for its potential translation into a therapeutic option for HBV and EBV infections.

  • Drug Resistance Monitoring: Continuous monitoring of viral populations during L-FMAU treatment is essential to detect the emergence of drug-resistant mutations promptly. [] Implementing strategies for early detection and management of resistance will be crucial for long-term treatment success.

  • Combination Therapies: Exploring the potential of L-FMAU in combination with other antiviral agents or immunotherapies could lead to more effective treatment regimens. [] Combination therapies could potentially enhance antiviral efficacy, shorten treatment duration, and reduce the risk of drug resistance development.

2'-Deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU)

    Compound Description: FMAU is a thymidine analog initially developed as an antiviral drug in the 1960s and 1970s. It demonstrated activity against herpes simplex virus infection but was withdrawn from clinical trials due to neurotoxicity at pharmacological doses []. More recently, FMAU has been investigated as a positron emission tomography (PET) imaging agent for early cancer detection due to its binding affinity for human thymidine kinase, an enzyme upregulated in cancer cells []. Radiolabeled with ¹¹C or ¹⁸F, FMAU allows for visualizing tumor cell proliferation and DNA synthesis [].

2'-Fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU)

    Compound Description: L-FMAU, the L-enantiomer of FMAU, exhibits potent antiviral activity against hepatitis B virus (HBV) [, , , , , , ]. It effectively inhibits viral DNA replication without affecting HBV transcription or protein synthesis []. L-FMAU demonstrates lower toxicity compared to its D-enantiomer, FMAU, and does not appear to cause mitochondrial toxicity [].

2'-Fluoro-5-iodo-aracytosine (FIAC)

    Compound Description: FIAC is a pyrimidine analog that demonstrates potent and selective antiviral activity against various herpes simplex virus strains [, , , , , ]. It exhibits minimal cytotoxicity compared to other antiviral drugs like arabinosylcytosine, iododeoxyuridine, and arabinosyladenine []. FIAC's antiviral activity stems from its preferential phosphorylation by viral thymidine kinase, leading to selective inhibition of viral DNA synthesis [].

Properties

CAS Number

1160993-95-2

Product Name

2-Fluoro-5-methylnicotinaldehyde

IUPAC Name

2-fluoro-5-methylpyridine-3-carbaldehyde

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C7H6FNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3

InChI Key

LBGLREDARSUQNR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)F)C=O

Canonical SMILES

CC1=CC(=C(N=C1)F)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.